Hexazinone metabolite B 100 microg/mL in Acetonitrile

Description

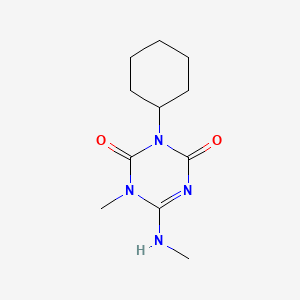

Hexazinone metabolite B (CAS 56611-54-2) is a primary degradation product of hexazinone, a triazinone-class herbicide used extensively in agriculture and forestry. The metabolite is commonly prepared as a reference standard at 100 µg/mL in acetonitrile, a solvent chosen for its compatibility with chromatographic techniques like HPLC and LC-MS/MS . Key properties include:

Properties

IUPAC Name |

3-cyclohexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-12-9-13-10(16)15(11(17)14(9)2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIQIUHJVFRTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C(=O)N1C)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037620 | |

| Record name | Hexazinone (Metab B) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56611-54-2 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-1-methyl-6-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056611542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexazinone (Metab B) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexazinone metabolite B 100 microg/mL in Acetonitrile typically involves the condensation of appropriate amines with triazine derivatives. One common method is the reaction of cyclohexylamine, methylamine, and a triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the desired product yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under acidic or basic conditions. Potassium permanganate () in acidic media oxidizes the amine to a nitro compound, while milder oxidizing agents yield imine intermediates.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | Acidic medium | 2-(Azepan-1-yl)-2-methylpropanal | |

| Oxidation | Catalytic Cu(I) | Nitroso derivative |

Reduction Reactions

Although the compound itself is not typically reduced, its imine derivatives (formed via condensation reactions) can be reduced back to secondary amines using sodium borohydride () or lithium aluminum hydride () .

Substitution Reactions

The primary amine participates in nucleophilic substitution with alkyl halides or acyl chlorides:

Alkylation

Reaction with methyl iodide () in the presence of triethylamine () yields quaternary ammonium salts:

Acylation

Acetyl chloride () forms an amide derivative:

4.

Scientific Research Applications

Chemical Properties and Stability

Hexazinone metabolite B is one of several metabolites produced during the degradation of hexazinone. It is characterized by relatively low toxicity compared to its parent compound, with only about 1% of the toxicity of hexazinone itself . The stability of this metabolite in acetonitrile makes it an ideal candidate for analytical studies, particularly in assessing environmental impacts and metabolic pathways.

Environmental Monitoring

Hexazinone metabolite B is frequently analyzed in environmental studies to assess its presence in soil and water systems. A micellar electrokinetic chromatographic method has been developed to separate and quantify hexazinone and its metabolites, including metabolite B, in groundwater samples . This method provides a reliable approach for monitoring contamination levels and understanding the dissipation patterns of hexazinone in various ecosystems.

Toxicological Studies

Metabolite B has been evaluated for its effects on aquatic organisms. Research indicates that while it is less toxic than hexazinone, it still poses potential risks to plant life and aquatic ecosystems. For example, studies have shown that chronic exposure to concentrations exceeding 0.1 mg/L can significantly impact phytoplankton communities . These findings underline the importance of assessing metabolite B's ecological effects when evaluating herbicide applications.

Case Study 1: Dissipation in Forest Ecosystems

Research conducted by Jensen and Kimball (1987) monitored the dissipation of hexazinone and its metabolites in forest ecosystems. They found that while hexazinone has a relatively stable presence in soil, metabolite B was detectable at significant levels post-application. The study highlighted the need for ongoing monitoring to understand the long-term impacts on forest health and biodiversity .

Case Study 2: Impact on Aquatic Life

A comprehensive study assessed the impact of hexazinone metabolites on benthic macroinvertebrates. Results indicated that exposure to metabolite B did not significantly alter community structure but raised concerns about potential sub-lethal effects on sensitive species . This case emphasizes the need for further investigation into the ecological implications of metabolite B.

Table 1: Toxicological Endpoints for Hexazinone and Metabolites

| Endpoint | Hexazinone (mg/kg) | Metabolite B (mg/kg) |

|---|---|---|

| Acute Dietary NOAEL | 400 | Not established |

| Chronic Dietary NOAEL | 5 | Not established |

| Developmental Effects (Rats) | Yes | Limited evidence |

| Aquatic Toxicity (Chronic) | >0.1 | Significant effects |

Table 2: Environmental Persistence of Hexazinone Metabolites

| Study Reference | Half-Life (Days) | Major Metabolites Detected |

|---|---|---|

| Jensen & Kimball (1987) | Variable | A, B, C |

| Rhodes (1980b) | 30-60 | A, D |

| Feng et al. (1992) | >730 | A, B |

Mechanism of Action

The mechanism of action of Hexazinone metabolite B 100 microg/mL in Acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Metabolites A and B share the same molecular formula (C₁₄H₁₀N₂O₃) but differ in molecular weight, suggesting structural isomerism or functional group variations .

- Metabolite C has a lower oxygen content, while D and E exhibit reduced molecular complexity, likely influencing their environmental persistence and analytical detectability .

Analytical Method Performance

Chromatographic Separation

- CE vs. HPLC: A study comparing capillary electrophoresis (CE) and HPLC for hexazinone and metabolite B quantification reported a linear regression of y = 1.100x - 0.057 (R² = 0.91) for metabolite B in CE, indicating slightly lower precision than HPLC (y = 1.007x + 0.219, R² = 0.96 for hexazinone) .

- LC-MS/MS : Metabolite B elutes at ~7.6 min under gradient conditions (5 mM ammonium formate/acetonitrile), demonstrating distinct retention behavior compared to betrixaban (7.8 min) .

Sensitivity and Reproducibility

- Intra- and inter-assay reproducibility for metabolite B in groundwater analysis showed relative standard deviations (RSDs) <5% at concentrations as low as 0.5 ppb .

- Recovery rates from cattle matrices (meat, milk) ranged from 85.6% to 96.0%, comparable to parent hexazinone but higher than metabolites C and D .

Stability and Solvent Compatibility

- Acetonitrile Stability : Metabolite B in acetonitrile exhibits long-term stability at -20°C, similar to metabolites A and D .

- Alternative Solvents: Hexazinone itself is also available in toluene and methanol, but acetonitrile is preferred for metabolite standards due to its low UV absorbance and compatibility with mass spectrometry .

Biological Activity

Hexazinone is a widely used herbicide known for its effectiveness in controlling a variety of weeds. Its metabolites, particularly metabolite B, have garnered attention due to their potential biological activity and environmental impact. This article focuses on the biological activity of hexazinone metabolite B at a concentration of 100 µg/mL in acetonitrile, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Hexazinone metabolite B, chemically identified as 3-(4-hydroxycyclohexyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1,3H)-dione , is a product of hexazinone degradation. Its structural modifications compared to the parent compound influence its biological interactions and toxicity.

Toxicological Effects

Research indicates that hexazinone and its metabolites can significantly impact various biological systems:

- Aquatic Organisms : Studies have shown that hexazinone can affect photosynthesis in aquatic plants. For instance, Solomon et al. (1988) reported significant inhibition of photosynthetic activity at concentrations as low as 0.02–0.2 mg/L, with recovery observed within 100 days post-treatment . Additionally, juvenile Pacific salmonids exhibited toxicity when exposed to concentrations exceeding 236 mg/L for extended periods .

- Amphibians : In studies involving frog embryos and tadpoles, no adverse effects were noted at concentrations up to 100 mg/L over an 8-day exposure period . This suggests a level of resilience among amphibians to short-term hexazinone exposure.

- Microalgae : Hexazinone metabolite B has been shown to inhibit growth in microalgae at concentrations correlating with those affecting photosynthetic rates . The specific IC50 values for various algae species indicate varying sensitivity levels, which is critical for assessing ecological risks.

Human Health Implications

Hexazinone's metabolites also raise concerns regarding human health. The U.S. Environmental Protection Agency (EPA) has documented liver toxicity and body weight decrements in chronic studies involving rats . Although the direct effects of metabolite B on human health are less documented, its structural similarities to hexazinone suggest potential risks.

The biological activity of hexazinone metabolite B can be attributed to several mechanisms:

- Photosynthetic Inhibition : As noted earlier, hexazinone disrupts photosynthesis by interfering with chlorophyll synthesis and function. This inhibition can lead to reduced biomass in aquatic ecosystems.

- Endocrine Disruption : Some studies suggest that triazine herbicides may act as endocrine disruptors, affecting reproductive and developmental processes in various organisms .

Table 1: Toxicity Data of Hexazinone Metabolite B

Case Studies

- Forest Ecosystems : A study on the dissipation of hexazinone in forest ecosystems found that metabolite B was present in significant quantities following herbicide application. The study highlighted the importance of understanding the fate of such metabolites in terrestrial environments .

- Agricultural Impact : Research examining the effects of bovine manure on hexazinone degradation indicated that metabolite B was formed more readily in amended soils compared to unamended soils, suggesting that agricultural practices can influence herbicide metabolism and persistence .

Q & A

Basic Questions

Q. How should Hexazinone metabolite B solutions be stored to ensure stability during experimental workflows?

- Methodological Guidance : Store the solution at 2–8°C in a tightly sealed container to prevent solvent evaporation and degradation. Stability is guaranteed for 24 months under these conditions, with concentration variations ≤±5% . Avoid repeated freeze-thaw cycles. Before use, equilibrate the solution to room temperature and mix thoroughly by inversion or sonication to ensure homogeneity .

Q. What pre-analytical steps are critical for sample preparation when using this reference material?

- Methodological Guidance : Prior to analysis, verify solvent compatibility with your analytical platform (e.g., acetonitrile’s UV cutoff at 190 nm may interfere with LC/UV detection). For trace-level quantification, evaporate the solvent under nitrogen and reconstitute in a compatible mobile phase. Use gravimetric dilution protocols to prepare working standards, ensuring traceability to certified values (±1.45 µg/mL uncertainty) .

Q. How is the certified concentration of Hexazinone metabolite B validated experimentally?

- Methodological Guidance : The certified value (100.09 ± 1.45 µg/mL) is established via gravimetric preparation and cross-validated using GC/MS and HPLC with diode-array detection (DAD). Calibrate instruments with traceable reference standards and include a blank acetonitrile control to account for matrix effects .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve Hexazinone metabolite B from co-eluting metabolites in environmental samples?

- Methodological Guidance : Use a Chromolith® RP-18e column (4.6 × 100 mm, 2 µm) with a gradient elution of water (A) and acetonitrile (B) at 2.0 mL/min. Start with 20% B, increase to 80% B over 10 minutes, and hold for 5 minutes. Set the column temperature to 20°C and injection volume to 10 µL. Validate resolution using spiked samples and compare retention times against certified metabolite standards (e.g., metabolite A, CAS 72576-13-7) .

Q. How should discrepancies between GC/MS and HPLC results for Hexazinone metabolite B quantification be addressed?

- Methodological Guidance : Cross-validate using isotopic internal standards (e.g., Hexazinone D6) to correct for ion suppression in GC/MS or mobile-phase interference in HPLC. Perform spike-recovery experiments in the sample matrix (e.g., soil extracts) to identify technique-specific biases. Statistical tools like Bland-Altman analysis can quantify inter-method variability .

Q. What structural elucidation techniques confirm the identity of Hexazinone metabolite B in novel matrices?

- Methodological Guidance : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR). For HRMS, use ESI+ mode to observe the [M+H]+ ion at m/z 239.29 (calculated for C₁₁H₁₈N₄O₂). For NMR, compare ¹H/¹³C spectra against reference data (δ 1.2–1.4 ppm for methyl groups, δ 3.5–4.0 ppm for hydroxylated carbons). Synthesize and analyze derivative compounds (e.g., acetylated forms) to resolve ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.